AMXT-1501 tetrahydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

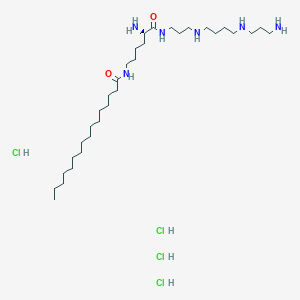

N-[(5R)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide;tetrahydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N6O2.4ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33;;;;/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40);4*1H/t30-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWZIAHAQAFYJQ-MKUIRMANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)NCCCNCCCCNCCCN)N.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72Cl4N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMXT-1501 Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMXT-1501 is a novel, orally bioavailable small molecule that functions as a potent inhibitor of polyamine transport. It is predominantly being developed in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This dual-pronged therapeutic strategy aims to achieve comprehensive depletion of intracellular polyamines in cancer cells by blocking both their external uptake and internal synthesis. The resulting polyamine deficiency disrupts critical cellular processes, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth. Furthermore, this combination therapy has been shown to modulate the tumor microenvironment by reducing polyamine-mediated immunosuppression. This technical guide provides a detailed overview of the mechanism of action of AMXT-1501, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action: Dual Polyamine Depletion

The primary mechanism of action of AMXT-1501 is the inhibition of the polyamine transport system (PTS), preventing cancer cells from scavenging essential polyamines—such as putrescine, spermidine (B129725), and spermine—from their microenvironment.[1] Polyamines are crucial for numerous cellular functions, including DNA stabilization, gene transcription, translation, and cell cycle progression. Cancer cells exhibit a heightened demand for polyamines to sustain their rapid proliferation and often upregulate both their biosynthesis and transport.[2]

AMXT-1501 is most effective when co-administered with DFMO. DFMO irreversibly inhibits ODC, the first and rate-limiting enzyme in the de novo biosynthesis of polyamines.[3][4] However, cancer cells can compensate for ODC inhibition by increasing their uptake of extracellular polyamines.[5] AMXT-1501 directly counteracts this compensatory mechanism. The synergistic effect of this combination therapy leads to a profound and sustained depletion of intracellular polyamine pools, which is significantly more effective at inhibiting cancer cell growth than either agent alone.[6]

Molecular Target: The Polyamine Transporter ATP13A3

Recent research has identified the P-type ATPase ATP13A3 as a key component of the mammalian polyamine transport system and a primary target of AMXT-1501 in neuroblastoma.[7] Studies have shown that ATP13A3 expression is associated with poor survival in neuroblastoma and that its inhibition by AMXT-1501 is critical for blocking both basal and DFMO-induced compensatory polyamine uptake.[8]

Cellular and Physiological Effects

The depletion of intracellular polyamines by the AMXT-1501 and DFMO combination triggers a cascade of anti-cancer effects:

-

Cell Cycle Arrest: Polyamine depletion leads to the hypophosphorylation of the retinoblastoma protein (Rb), which results in a G1 phase cell cycle arrest.[5][9] This prevents cancer cells from entering the S phase and replicating their DNA.

-

Induction of Apoptosis: The combination treatment has been shown to induce apoptosis, as evidenced by the increased expression of cleaved PARP and cleaved caspase-3 in neuroblastoma cell lines.[9]

-

Inhibition of Cell Proliferation and Tumor Growth: By inducing cell cycle arrest and apoptosis, the dual polyamine depletion strategy effectively inhibits the proliferation of cancer cells and suppresses tumor growth in preclinical models.[6]

-

Modulation of the Tumor Microenvironment: Polyamines are known to have immunosuppressive effects within the tumor microenvironment.[10] By reducing polyamine levels, the AMXT-1501 and DFMO combination can help to reverse this immunosuppression, potentially enhancing the efficacy of immunotherapies.[11] The therapy has been shown to compromise the cancer-driving roles of MYC and RAS oncogenes.[11]

Quantitative Preclinical and Clinical Data

The efficacy of AMXT-1501, alone and in combination with DFMO, has been evaluated in numerous preclinical studies and is currently under investigation in clinical trials.

Table 1: In Vitro Efficacy of AMXT-1501 in Neuroblastoma Cell Lines

| Cell Line | AMXT-1501 IC50 (µM) | DFMO IC50 (mM) | Reference |

| SMS-KCNR | 17.72 | 20.76 - 33.3 | [9][12] |

| BE(2)-C | 17.69 | 20.76 - 33.3 | [9][12] |

| SH-SY5Y | 14.13 | 20.76 - 33.3 | [9][12] |

Table 2: Clinical Efficacy from a Phase I Trial (NCT03536728) in Advanced Solid Tumors

| Parameter | Value | Reference |

| Overall Response Rate (ORR) | 6% (2 confirmed partial responses) | [13] |

| Clinical Benefit Rate (CBR) | 49% (16 patients with stable disease) | [13] |

Signaling Pathways

The mechanism of action of AMXT-1501 and DFMO can be visualized through the following signaling pathways.

Figure 1: Dual inhibition of polyamine synthesis and uptake.

Figure 2: Downstream effects of polyamine depletion.

Experimental Protocols

Radiolabeled Polyamine Uptake Assay

This protocol provides a representative method for quantifying the inhibition of polyamine uptake by AMXT-1501 in cancer cell lines.

Objective: To measure the uptake of a radiolabeled polyamine (e.g., [³H]-spermidine) in cancer cells in the presence and absence of AMXT-1501.

Materials:

-

Cancer cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

24-well cell culture plates

-

[³H]-spermidine (radiolabeled polyamine)

-

AMXT-1501 tetrahydrochloride

-

Unlabeled spermidine (for competition assay)

-

Scintillation fluid

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Seeding: Seed cancer cells into 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Treatment: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS. Add fresh culture medium containing various concentrations of AMXT-1501 or vehicle control (e.g., DMSO). For competition experiments, add a high concentration of unlabeled spermidine. Incubate for a predetermined time (e.g., 1-4 hours).

-

Initiation of Uptake: To initiate the uptake assay, add [³H]-spermidine to each well to a final concentration of approximately 1 µM. Incubate for a specific time period (e.g., 30 minutes) at 37°C.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in a parallel set of wells using a standard protein assay to normalize the radioactivity counts.

-

Data Analysis: Express the data as counts per minute (CPM) per microgram of protein. Calculate the percentage of inhibition of polyamine uptake for each concentration of AMXT-1501 compared to the vehicle control.

Figure 3: Experimental workflow for a radiolabeled polyamine uptake assay.

Conclusion

This compound, particularly in combination with DFMO, represents a promising therapeutic strategy for a range of solid tumors by targeting the critical polyamine metabolic pathway. Its mechanism of action, centered on the dual inhibition of polyamine uptake and synthesis, leads to profound polyamine depletion within cancer cells, resulting in cell cycle arrest, apoptosis, and the suppression of tumor growth. The identification of ATP13A3 as a specific molecular target provides a deeper understanding of its mechanism and opens avenues for biomarker development. Ongoing and future clinical trials will be crucial in further defining the therapeutic potential of this innovative approach in oncology.

References

- 1. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of polyamine depletion on c-myc expression in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATP13A3 is a major component of the enigmatic mammalian polyamine transport system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. aminextx.com [aminextx.com]

- 12. genecards.org [genecards.org]

- 13. giffordbioscience.com [giffordbioscience.com]

AMXT-1501: A Technical Guide to a Novel Polyamine Transport Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXT-1501 is a novel, first-in-class small molecule inhibitor of polyamine transport. It is being developed by Aminex Therapeutics as a key component of a combination therapy with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This dual-pronged approach aims to achieve a comprehensive depletion of intracellular polyamines in cancer cells by blocking both their endogenous synthesis and their uptake from the tumor microenvironment. This document provides a detailed technical overview of AMXT-1501, including its mechanism of action, preclinical and clinical data, and experimental methodologies.

Introduction

Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations essential for cell growth, differentiation, and proliferation. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake to sustain their rapid proliferation. The MYCN oncogene, frequently amplified in aggressive neuroblastoma, directly upregulates ODC, leading to elevated polyamine levels.[1][2]

DFMO, an irreversible inhibitor of ODC, has shown clinical activity in neuroblastoma. However, its efficacy can be limited by a compensatory upregulation of polyamine transport systems, allowing cancer cells to scavenge polyamines from their surroundings.[3][4] AMXT-1501 was developed to counteract this resistance mechanism by potently inhibiting the transport of polyamines into cancer cells.[5] The combination of AMXT-1501 and DFMO has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of neuroblastoma.[6][7]

Core Technology: Mechanism of Action

AMXT-1501 is a synthetic polyamine analogue that acts as a competitive inhibitor of polyamine transport. While the specific transporters targeted by AMXT-1501 are still under investigation, recent evidence points towards ATP13A3 as a primary mediator of DFMO-induced polyamine uptake in neuroblastoma that is effectively blocked by AMXT-1501.[8] By inhibiting polyamine uptake, AMXT-1501 prevents cancer cells from circumventing the effects of ODC inhibition by DFMO.

The synergistic action of AMXT-1501 and DFMO leads to a profound depletion of intracellular polyamine pools. This has several downstream consequences detrimental to cancer cell survival:

-

Inhibition of Cell Proliferation: Polyamines are crucial for the synthesis of DNA, RNA, and proteins. Their depletion leads to cell cycle arrest, primarily at the G1 phase, as evidenced by the hypophosphorylation of the retinoblastoma protein (Rb).[1][5]

-

Induction of Apoptosis: Severe polyamine depletion triggers programmed cell death. In neuroblastoma cell lines, the combination of AMXT-1501 and DFMO has been shown to increase the expression of cleaved PARP and cleaved caspase-3, key markers of apoptosis.[5]

-

Reduction of Intracellular ATP: The combination treatment also leads to a decrease in intracellular ATP levels, further contributing to the inhibition of cell growth.[5]

The proposed mechanism of action for the combination therapy is illustrated in the signaling pathway diagram below.

Preclinical Data

The combination of AMXT-1501 and DFMO has demonstrated significant anti-tumor activity in various preclinical models of neuroblastoma and diffuse intrinsic pontine glioma (DIPG).

In Vitro Studies

AMXT-1501, as a single agent, exhibits cytotoxicity against a panel of neuroblastoma (NB) cell lines. The combination with DFMO results in a synergistic inhibition of cell proliferation.

| Cell Line | AMXT-1501 IC50 (µM) | DFMO IC50 (mM) | Reference |

| SH-SY5Y | 14.13 | 33.3 | [5] |

| SMS-KCNR | 17.72 | 20.76 | [5] |

| BE(2)-C | 17.69 | Not Reported | [5] |

Table 1: In vitro cytotoxicity of AMXT-1501 and DFMO in neuroblastoma cell lines.[5]

In Vivo Studies

In the TH-MYCN transgenic mouse model of neuroblastoma, the combination of AMXT-1501 and DFMO significantly prolonged survival compared to control or single-agent treatment.[9] While specific survival statistics from the initial publications are not detailed, subsequent studies have consistently shown a significant survival benefit.[9][10]

In orthotopic mouse models of DIPG, the combination of AMXT-1501 and DFMO led to a dramatic extension of survival.

| Mouse Model | Treatment Group | Median Survival (days) | Reference |

| SU-DIPGVI-Luciferase | Vehicle | 95 | [6] |

| DFMO | 101 | [6] | |

| AMXT-1501 | 96 | [6] | |

| DFMO + AMXT-1501 | Undefined (significantly extended) | [6] | |

| HSJD-DIPG007 | Vehicle | 55 | [6] |

| DFMO | 65 | [6] | |

| AMXT-1501 | 59 | [6] | |

| DFMO + AMXT-1501 | Undefined (significantly extended) | [6] | |

| RA055-xenograft | Vehicle | 44 | [6] |

| DFMO | 53 | [6] | |

| AMXT-1501 | 48 | [6] | |

| DFMO + AMXT-1501 | 136 | [6] |

Table 2: Survival data from in vivo studies of AMXT-1501 and DFMO in DIPG mouse models.[6]

Clinical Development

Phase 1 Study in Advanced Solid Tumors (NCT03536728)

A first-in-human, open-label, dose-escalation Phase 1 trial of AMXT-1501 alone and in combination with DFMO was conducted in adult patients with advanced solid tumors.[11][12]

| Parameter | Value | Reference |

| Number of Patients | 56 | [12] |

| Recommended Phase 2 Dose (RP2D) | AMXT-1501 600 mg BID + DFMO 500 mg BID | [12] |

| Overall Response Rate (ORR) | 6% (2 confirmed partial responses) | [12] |

| Clinical Benefit Rate (CBR) | 49% (including stable disease) | [12] |

Table 3: Key outcomes from the Phase 1 study of AMXT-1501 and DFMO in adults with advanced solid tumors.[12]

The most common treatment-emergent adverse events (TEAEs) were gastrointestinal in nature.

| Adverse Event | Frequency |

| Diarrhea | 39.3% |

| Nausea | 37.5% |

| Vomiting | 33.9% |

Table 4: Most common treatment-emergent adverse events in the Phase 1 study of AMXT-1501 and DFMO.[13]

No grade 4 or 5 TEAEs were reported, and there were no deaths due to TEAEs.[13]

Phase 1/2 Study in Pediatric Cancers (NCT06465199)

A Phase 1/2 clinical trial is currently recruiting pediatric patients with relapsed or refractory high-risk neuroblastoma, CNS tumors, and sarcomas to evaluate the combination of AMXT-1501 and DFMO.[7]

Experimental Protocols

In Vitro Polyamine Uptake Assay

A common method to assess the inhibitory activity of AMXT-1501 on polyamine transport involves the use of fluorescently labeled polyamines.

Detailed Methodology:

-

Cell Culture: Cancer cell lines (e.g., neuroblastoma cell lines) are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into appropriate culture vessels (e.g., 96-well plates for high-throughput analysis or chamber slides for microscopy).

-

Pre-treatment: Cells are pre-treated with varying concentrations of AMXT-1501 for a specified period (e.g., overnight) to ensure target engagement.[8]

-

Addition of Labeled Polyamines: A fluorescently labeled polyamine, such as BODIPY-spermidine, is added to the culture medium in the continued presence of AMXT-1501.[8]

-

Incubation: The cells are incubated for a short period (e.g., 30 minutes) to allow for polyamine uptake.

-

Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any unbound, extracellular labeled polyamines.

-

Analysis: The intracellular fluorescence is quantified using a flow cytometer or visualized using a fluorescence microscope. A reduction in fluorescence in AMXT-1501-treated cells compared to untreated controls indicates inhibition of polyamine transport.

Measurement of Intracellular Polyamine Levels

To determine the effect of AMXT-1501 and DFMO on the intracellular polyamine pool, liquid chromatography-mass spectrometry (LC-MS) is typically employed.

Detailed Methodology:

-

Cell Treatment: Cancer cells are treated with AMXT-1501, DFMO, or the combination for a specified duration (e.g., 72 hours).

-

Cell Lysis: Cells are harvested and lysed to release intracellular contents.

-

Metabolite Extraction: Polyamines are extracted from the cell lysate, often using a protein precipitation step with an organic solvent.

-

Derivatization (Optional but common): Polyamines may be derivatized to enhance their detection by LC-MS.

-

LC-MS Analysis: The extracted and derivatized samples are injected into an LC-MS system for separation and quantification of putrescine, spermidine, and spermine.

-

Data Analysis: The levels of each polyamine are normalized to the total protein concentration or cell number and compared between treatment groups.

Chemical and Physical Properties

-

Chemical Name: (S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide[14]

-

Molecular Formula: C₃₂H₆₈N₆O₂[14]

-

Molecular Weight: 568.94 g/mol [14]

-

Formulation: AMXT-1501 is often administered as a dicaprate salt to improve its bioavailability. A hydrochloride salt form is also available for research purposes.[15]

Intellectual Property

Aminex Therapeutics holds patents covering the combination of a polyamine transport inhibitor, such as AMXT-1501, with DFMO for the treatment of cancer.[16] Patents also cover specific salt forms of AMXT-1501 designed to enhance its pharmaceutical properties.[16]

Conclusion

AMXT-1501 represents a promising therapeutic agent that addresses a key resistance mechanism to polyamine synthesis inhibition. In combination with DFMO, it offers a synergistic approach to deplete intracellular polyamines, leading to potent anti-tumor effects in preclinical models of aggressive cancers like neuroblastoma and DIPG. Early clinical data in adults have shown the combination to be well-tolerated with preliminary signs of efficacy. The ongoing pediatric clinical trial will be crucial in determining the future role of this combination therapy in the treatment of childhood cancers.

References

- 1. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]

- 2. thecurestartsnow.org [thecurestartsnow.org]

- 3. AMXT-1501 tetrahydrochloride | TargetMol [targetmol.com]

- 4. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. targetedonc.com [targetedonc.com]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. researchgate.net [researchgate.net]

- 14. medkoo.com [medkoo.com]

- 15. GSRS [gsrs.ncats.nih.gov]

- 16. US11865095B2 - Combination drug substance of polyamine transport inhibitor and DFMO - Google Patents [patents.google.com]

An In-Depth Technical Guide to AMXT-1501: A Novel Polyamine Transport Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXT-1501 is a novel, orally bioavailable small molecule that acts as a potent inhibitor of polyamine transport. Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules for cell growth, proliferation, and differentiation. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake to sustain their rapid proliferation. AMXT-1501 is being developed as an anti-cancer agent, primarily in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This dual-pronged approach of simultaneously blocking both polyamine production and uptake leads to a more profound and sustained depletion of intracellular polyamines, resulting in synergistic anti-tumor activity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to AMXT-1501.

Core Mechanism of Action: The Polyamine Depletion Strategy

Cancer cells have a heightened demand for polyamines to support their rapid growth and proliferation.[1] To meet this demand, they employ two primary strategies: de novo biosynthesis and uptake from the extracellular environment.[1] The polyamine biosynthesis pathway is often upregulated in tumors, with ornithine decarboxylase (ODC) being a key enzyme.[2]

DFMO (eflornithine) is an irreversible inhibitor of ODC, effectively blocking the endogenous synthesis of polyamines.[3] However, cancer cells can compensate for this inhibition by upregulating polyamine transporters on their cell surface to scavenge polyamines from their microenvironment.[4][5] This compensatory mechanism limits the efficacy of DFMO as a monotherapy.

AMXT-1501 was specifically designed to counteract this resistance mechanism by potently inhibiting the transport of polyamines into cancer cells.[4][6] The combination of AMXT-1501 and DFMO, termed polyamine blocking therapy (PBT), creates a comprehensive blockade of polyamine availability, leading to a synergistic depletion of intracellular polyamine pools.[1] This profound polyamine depletion induces cell cycle arrest and apoptosis in cancer cells.[2] Preclinical studies have shown that the combination therapy leads to decreased levels of putrescine and spermidine.[3]

Signaling Pathway and Downstream Effects

The depletion of intracellular polyamines through the combined action of AMXT-1501 and DFMO triggers a cascade of downstream signaling events that ultimately inhibit cancer cell growth. A key event is the hypophosphorylation of the Retinoblastoma protein (Rb).[2] Hypophosphorylated Rb is in its active, tumor-suppressive state, where it binds to and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition of the cell cycle. This leads to a G1 cell cycle arrest.[2]

Furthermore, profound polyamine depletion induces apoptosis, or programmed cell death.[2] This is evidenced by the increased expression of cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, which are key executioner molecules in the apoptotic cascade.[2]

Quantitative Preclinical and Clinical Data

In Vitro Efficacy

The combination of AMXT-1501 and DFMO has demonstrated synergistic cytotoxicity in various cancer cell lines.

| Cell Line | Cancer Type | Drug | IC50 | Citation |

| Neuroblastoma (NB) | Neuroblastoma | AMXT-1501 | 14.13 - 17.72 µM | [2] |

| Neuroblastoma (NB) | Neuroblastoma | DFMO | 20.76 - 33.3 mM | [2] |

Table 1: In Vitro Cytotoxicity of AMXT-1501 and DFMO

In Vivo Efficacy

Preclinical studies in mouse models of neuroblastoma and other cancers have shown that the combination of AMXT-1501 and DFMO significantly enhances survival and inhibits tumor growth compared to either agent alone.[4][7]

| Animal Model | Cancer Type | Treatment | Key Findings | Citation |

| TH-MYCN Transgenic Mice | Neuroblastoma | AMXT-1501 + DFMO | Significantly extended survival compared to control and single-agent groups. | [4][7] |

| Human Neuroblastoma Xenograft | Neuroblastoma | AMXT-1501 + DFMO | Significantly increased survival. | [4] |

| Orthotopic DIPG Models | Diffuse Intrinsic Pontine Glioma | AMXT-1501 + DFMO | Significantly extended survival. | [8] |

Table 2: In Vivo Efficacy of AMXT-1501 and DFMO Combination

Clinical Trials

Several clinical trials are underway to evaluate the safety, tolerability, and efficacy of AMXT-1501 in combination with DFMO in patients with various solid tumors.

| Clinical Trial ID | Phase | Cancers Studied | Key Information |

| NCT03536728 | Phase 1 | Advanced Solid Tumors | Evaluating safety, tolerability, and recommended Phase 2 dose (RP2D).[5] |

| NCT06465199 | Phase 1/2 | Neuroblastoma, CNS Tumors, Sarcomas | Evaluating safety and efficacy of the combination.[9] |

| NCT05500508 | Phase 1b/2a | Advanced Solid Tumors, DIPG/DMG | Evaluating safety, dose, pharmacokinetics, and pharmacodynamics.[10] |

Table 3: Ongoing Clinical Trials of AMXT-1501 in Combination with DFMO

Detailed Experimental Protocols

Polyamine Uptake Assay

This protocol is for assessing the inhibition of polyamine uptake in cancer cells treated with AMXT-1501.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Multi-well plates (e.g., 96-well)

-

AMXT-1501

-

Fluorescently labeled polyamine (e.g., BODIPY-spermidine)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Fluorometer or flow cytometer

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of AMXT-1501 for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

Labeled Polyamine Incubation: Remove the drug-containing medium and add medium containing a fixed concentration of fluorescently labeled polyamine. Incubate for a short period (e.g., 30 minutes) at 37°C.

-

Washing: Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any unbound labeled polyamine.

-

Cell Lysis: Add cell lysis buffer to each well and incubate on ice.

-

Fluorescence Measurement: Transfer the cell lysates to a new plate and measure the fluorescence intensity using a fluorometer. Alternatively, for flow cytometry, detach the cells after washing and analyze the fluorescence of individual cells.

-

Data Analysis: Plot the fluorescence intensity against the concentration of AMXT-1501 and determine the IC50 for polyamine uptake inhibition.

Cell Viability (MTT) Assay

This protocol measures the effect of AMXT-1501 and DFMO on cancer cell viability.

Materials:

-

Cancer cell line

-

96-well plates

-

AMXT-1501 and DFMO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Plating: Plate cells in a 96-well plate at a predetermined density.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of AMXT-1501, DFMO, or the combination. Include untreated and vehicle controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment condition.

Western Blot for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins in cells treated with AMXT-1501 and DFMO.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved caspase-3, mouse anti-Rb)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

TBST (Tris-buffered saline with Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Signal Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

Conclusion and Future Directions

AMXT-1501, as a potent polyamine transport inhibitor, represents a promising therapeutic strategy for a range of cancers, particularly when used in combination with the polyamine synthesis inhibitor DFMO. The dual blockade of polyamine availability has shown robust preclinical efficacy and is currently being evaluated in multiple clinical trials. The data gathered from these trials will be crucial in determining the clinical utility of this combination therapy and in identifying patient populations most likely to benefit. Future research will likely focus on further elucidating the specific polyamine transporters targeted by AMXT-1501, exploring its potential in combination with other anti-cancer agents, including immunotherapy, and identifying predictive biomarkers to guide patient selection. The development of AMXT-1501 underscores the therapeutic potential of targeting cancer cell metabolism and provides a strong rationale for the continued investigation of polyamine depletion as a viable anti-cancer strategy.

References

- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]

- 5. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aminextx.com [aminextx.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. AMXT 1501 + DFMO for Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

The Dual Blockade of Polyamine Metabolism: A Technical Overview of AMXT-1501 Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXT-1501 is a novel, orally bioavailable small molecule inhibitor of polyamine transport. Developed by Aminex Therapeutics, it represents a targeted approach to cancer therapy by disrupting the essential supply of polyamines to tumor cells. This document provides an in-depth technical guide on the discovery, preclinical development, and mechanism of action of AMXT-1501, with a particular focus on its synergistic combination with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO). This combination therapy aims to achieve a comprehensive shutdown of polyamine metabolism, a critical pathway for cancer cell proliferation and survival. We will detail the key experimental protocols, present quantitative data from seminal preclinical studies, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Targeting Polyamine Metabolism in Cancer

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Cancer cells exhibit a heightened demand for polyamines to sustain their rapid growth and are often characterized by a dysregulated polyamine metabolism.[1] The synthesis of polyamines is initiated by the enzyme ornithine decarboxylase (ODC), which is a well-established oncogene, often driven by master regulators such as MYC.[2]

Targeting polyamine synthesis with agents like DFMO, an irreversible inhibitor of ODC, has been a long-standing therapeutic strategy. However, cancer cells can evade the effects of ODC inhibition by upregulating the transport of polyamines from the extracellular milieu.[3][4] This compensatory mechanism has limited the clinical efficacy of DFMO as a monotherapy.

This challenge led to the development of AMXT-1501, a potent inhibitor of the polyamine transport system (PTS).[3][4] The central hypothesis behind the co-administration of AMXT-1501 and DFMO is that a dual blockade of both polyamine synthesis and uptake will lead to a more profound and sustained depletion of intracellular polyamines, resulting in potent anti-tumor activity.[3][4]

Mechanism of Action: A Two-Pronged Attack on Polyamine Homeostasis

The combination of AMXT-1501 and DFMO creates a synthetic lethal strategy by targeting two distinct but complementary nodes of the polyamine metabolic pathway.

-

DFMO: Irreversibly inhibits ODC, the rate-limiting enzyme in de novo polyamine biosynthesis. This action blocks the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.[3]

-

AMXT-1501: Blocks the uptake of exogenous polyamines from the tumor microenvironment by inhibiting the polyamine transport system.[3][4]

The synergistic effect of this dual blockade is a significant reduction in the intracellular polyamine pool, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: Dual blockade of polyamine synthesis by DFMO and transport by AMXT-1501.

Preclinical Efficacy of AMXT-1501 in Combination with DFMO

The preclinical development of AMXT-1501, primarily in combination with DFMO, has been extensively studied in various cancer models, with a significant focus on neuroblastoma, a childhood cancer often driven by MYCN amplification.

In Vitro Studies

Seminal work by Samal et al. (2013) demonstrated the synergistic anti-proliferative effects of AMXT-1501 and DFMO in neuroblastoma cell lines.[3]

Table 1: In Vitro IC50 Values for AMXT-1501 and DFMO in Neuroblastoma Cell Lines [3]

| Cell Line | AMXT-1501 IC50 (µM) | DFMO IC50 (mM) |

| SK-N-BE(2) | 14.13 ± 1.2 | 20.76 ± 2.1 |

| NGP | 17.72 ± 1.5 | 33.30 ± 3.4 |

| SK-N-AS | 15.68 ± 1.8 | 28.90 ± 2.7 |

Data are presented as mean ± standard deviation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMXT-1501 and DFMO, alone and in combination, on the proliferation of neuroblastoma cell lines.

Methodology:

-

Cell Culture: Neuroblastoma cell lines (e.g., SK-N-BE(2), NGP, SK-N-AS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of AMXT-1501, DFMO, or a combination of both drugs for 72-96 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a resazurin-based assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability relative to untreated controls is calculated for each drug concentration. IC50 values are determined by non-linear regression analysis using software such as GraphPad Prism.

In Vivo Studies

The combination of AMXT-1501 and DFMO has demonstrated significant efficacy in the TH-MYCN transgenic mouse model, which spontaneously develops neuroblastoma that recapitulates the human disease.[5]

Table 2: Summary of In Vivo Efficacy in TH-MYCN Mouse Model

| Treatment Group | Median Survival (days) | Survival Benefit vs. Control | Reference |

| Control (Vehicle) | ~45 | - | Gamble et al., 2019 |

| DFMO | ~60 | Significant | Gamble et al., 2019 |

| AMXT-1501 + DFMO | >100 | Highly Significant | Gamble et al., 2019 |

Objective: To evaluate the in vivo efficacy of AMXT-1501 in combination with DFMO on tumor progression and survival in a genetically engineered mouse model of neuroblastoma.

Methodology:

-

Animal Model: TH-MYCN transgenic mice, which express the human MYCN oncogene under the control of the rat tyrosine hydroxylase promoter, are used. These mice spontaneously develop abdominal neuroblastic tumors.

-

Treatment Initiation: Treatment is initiated upon detection of palpable tumors or at a predefined age.

-

Drug Administration:

-

DFMO is typically administered in the drinking water (e.g., 2% w/v).

-

AMXT-1501 is administered orally, for example, by gavage, at a specified dose and schedule (e.g., daily or twice daily).

-

-

Tumor Monitoring: Tumor burden is monitored regularly using non-invasive imaging techniques such as magnetic resonance imaging (MRI) or ultrasound.

-

Endpoint: The primary endpoint is overall survival. Mice are monitored for signs of distress, and the study is terminated when ethical endpoints are reached.

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment groups is determined using the log-rank test.

Experimental Workflow Diagram

Caption: Workflow for assessing in vivo efficacy in the TH-MYCN mouse model.

Pharmacodynamic and Mechanistic Studies

The combination of AMXT-1501 and DFMO leads to a significant reduction in intracellular polyamine levels. This can be quantified by high-performance liquid chromatography (HPLC). Furthermore, the downstream effects of polyamine depletion can be observed through molecular analyses.

-

Cell Cycle Arrest: Treatment with AMXT-1501 and DFMO induces G1 cell cycle arrest, which is associated with the hypophosphorylation of the retinoblastoma protein (Rb).[3]

-

Induction of Apoptosis: The combination treatment leads to an increase in markers of apoptosis, such as cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3.[3]

Objective: To assess the effect of AMXT-1501 and DFMO on key proteins involved in cell cycle regulation and apoptosis.

Methodology:

-

Protein Extraction: Neuroblastoma cells are treated with AMXT-1501, DFMO, or the combination for specified time points. Cells are then lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total Rb, phosphorylated Rb (pRb), total PARP, and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software.

Clinical Development and Future Directions

The promising preclinical data for the AMXT-1501 and DFMO combination has led to its advancement into clinical trials for various solid tumors, including neuroblastoma.[6] In October 2025, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to AMXT-1501 in combination with DFMO for the treatment of neuroblastoma.[6][7]

Ongoing and planned clinical trials will further evaluate the safety, tolerability, pharmacokinetics, and efficacy of this combination therapy in both adult and pediatric populations.[6] Future research will likely focus on identifying predictive biomarkers of response and exploring the potential of this combination in other cancer types with a dysregulated polyamine metabolism.

Conclusion

AMXT-1501, as a potent and specific inhibitor of polyamine transport, represents a significant advancement in the strategy of targeting polyamine metabolism for cancer therapy. Its synergistic interaction with the ODC inhibitor DFMO provides a powerful dual-blockade approach that has demonstrated robust preclinical efficacy, particularly in models of neuroblastoma. The ongoing clinical development of this combination holds considerable promise for patients with difficult-to-treat cancers. This technical guide provides a comprehensive overview of the foundational science and preclinical data that underpin the development of AMXT-1501, offering a valuable resource for researchers and clinicians in the field of oncology.

References

- 1. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.sahmri.org.au [research.sahmri.org.au]

- 3. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]

- 5. mdpi.com [mdpi.com]

- 6. targetedonc.com [targetedonc.com]

- 7. onclive.com [onclive.com]

AMXT-1501 Tetrahydrochloride: A Technical Overview for Drug Development Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Mechanism of Action of a Novel Polyamine Transport Inhibitor

Abstract

AMXT-1501 is a novel, orally active small molecule engineered to function as a potent inhibitor of polyamine transport. Its primary therapeutic application lies in oncology, where it is being investigated for its ability to disrupt the polyamine metabolism essential for rapid cell proliferation in various cancers. This document provides a comprehensive technical overview of AMXT-1501 tetrahydrochloride, including its chemical structure, physicochemical properties, mechanism of action, and key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt form of the active compound AMXT-1501. The presence of multiple basic nitrogen atoms allows for the formation of this salt, enhancing its solubility and suitability for pharmaceutical formulation.

Based on available chemical information, the definitive structure of the parent compound AMXT-1501 is presented below.

Chemical Structure of AMXT-1501

Caption: Chemical structure of the AMXT-1501 free base.

Physicochemical Data

A summary of the known physicochemical properties of AMXT-1501 and its tetrahydrochloride salt is provided in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Molecular Formula | C₃₂H₇₂Cl₄N₆O₂ | [2] |

| Molecular Weight | 714.77 g/mol | [2] |

| Parent Compound Formula | C₃₂H₆₈N₆O₂ | [3] |

| Parent Compound MW | 568.92 g/mol | [3] |

| Solubility | Water: 60 mg/mL (83.94 mM) | [2] |

| Storage (Powder) | -20°C for 3 years | [2] |

| Storage (in Solvent) | -80°C for 1 year | [2] |

Mechanism of Action and Signaling Pathway

AMXT-1501 exerts its therapeutic effect by inhibiting the polyamine transport system, a critical pathway for cancer cells to acquire essential polyamines from their microenvironment.[4][5] Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules that play a crucial role in cell growth, differentiation, and proliferation.[6]

Many cancer types, including neuroblastoma, exhibit elevated levels of polyamines.[7][8] While some cancer cells can synthesize their own polyamines, they often rely on uptake from the extracellular environment to meet the high demands of rapid proliferation.[7][9]

AMXT-1501 is often used in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[4][7] This dual-pronged approach of blocking both the synthesis (with DFMO) and uptake (with AMXT-1501) of polyamines leads to a more comprehensive depletion of intracellular polyamine pools, resulting in synergistic anti-tumor activity.[7][9]

The depletion of intracellular polyamines through the combined action of AMXT-1501 and DFMO has been shown to induce G1 cell cycle arrest and trigger apoptosis, mediated by the activation of caspase-3 and cleavage of PARP.[1][7]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of AMXT-1501 in conjunction with DFMO.

Caption: Dual inhibition of polyamine metabolism by DFMO and AMXT-1501.

Preclinical and Clinical Development

In Vitro Studies

AMXT-1501 has demonstrated significant cytotoxic effects against various cancer cell lines, particularly neuroblastoma. When used as a single agent, AMXT-1501 exhibits IC₅₀ values in the micromolar range. The combination of AMXT-1501 with DFMO results in a synergistic inhibition of cell proliferation.[7]

| Cell Line | IC₅₀ of AMXT-1501 (µM) | Reference |

| SMS-KCNR | 17.72 | [1] |

| BE(2)-C | 17.69 | [1] |

| SH-SY5Y | 14.13 | [1] |

In Vivo Studies

In animal models, the combination of AMXT-1501 and DFMO has been shown to effectively block tumor growth.[1] Notably, the anti-tumor effect of AMXT-1501 was observed in immunocompetent mice but not in athymic nude mice, suggesting a potential role of the immune system in its therapeutic efficacy.[1] In a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound administered at 3 mg/kg via subcutaneous injection daily for 28 days delayed disease onset.[2]

Clinical Trials

AMXT-1501, in combination with DFMO, is currently being evaluated in multiple clinical trials for the treatment of various cancers.[10][11] The FDA has granted Orphan Drug Designation to the combination of AMXT-1501 and DFMO for the treatment of neuroblastoma, highlighting its potential in this patient population.[4][5][12] Clinical studies are designed to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of this combination therapy in patients with advanced solid tumors and neuroblastoma.[11]

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to the conducting research institutions, the general methodologies employed in the preclinical evaluation of AMXT-1501 can be summarized.

Cell Viability Assay

A common method to determine the cytotoxic effects of AMXT-1501 is the MTT or WST-1 assay.

Caption: General workflow for a cell viability assay.

Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)

To assess the induction of apoptosis, Western blotting for key apoptotic markers is frequently performed.

Caption: Workflow for Western blot analysis of apoptotic markers.

Conclusion

This compound is a promising new agent in the field of oncology, particularly when used in combination with DFMO to achieve a comprehensive blockade of polyamine metabolism. Its well-defined mechanism of action, synergistic effects with DFMO, and encouraging preclinical and early clinical data warrant further investigation. This technical guide provides a foundational understanding of AMXT-1501 for professionals engaged in the development of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. mdpi.com [mdpi.com]

- 7. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]

- 10. Facebook [cancer.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. onclive.com [onclive.com]

Scientific Rationale: Targeting the Polyamine Pathway in Neuroblastoma

An In-depth Technical Guide to the Preclinical Research of AMXT-1501 in Neuroblastoma

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical data supporting AMXT-1501, a first-in-class polyamine transport inhibitor, for the treatment of neuroblastoma. It details the mechanism of action, summarizes key in vitro and in vivo findings, and outlines the experimental protocols used in the foundational research.

Neuroblastoma, a common pediatric solid tumor, is frequently characterized by the amplification of the MYCN oncogene, a feature associated with aggressive disease and poor prognosis.[1] MYCN is a key regulator of cellular metabolism and proliferation, in part through its control of the polyamine biosynthesis pathway.[1][2]

Polyamines are essential polycations vital for cell growth, proliferation, and survival. Cancer cells, particularly those driven by oncogenes like MYCN, have an elevated demand for polyamines. They satisfy this demand through two primary mechanisms: de novo biosynthesis and uptake from the extracellular environment via a polyamine transport system (PTS).[1][3]

This dependency creates a therapeutic vulnerability. The strategy of dual polyamine depletion involves inhibiting both of these sources simultaneously. This is achieved by combining two agents:

-

Difluoromethylornithine (DFMO): An irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][4]

-

AMXT-1501: A novel, potent polyamine transport inhibitor that blocks the uptake of extracellular polyamines, preventing a compensatory mechanism that can limit the efficacy of DFMO alone.[3][5]

The combination of AMXT-1501 and DFMO is designed to comprehensively suppress polyamine metabolism, leading to profound depletion of intracellular polyamine pools and subsequent cancer cell death.[6][7]

Signaling Pathway: Dual Polyamine Depletion Strategy

Caption: AMXT-1501 and DFMO synergistically inhibit polyamine availability.

In Vitro Preclinical Evidence

Preclinical studies have demonstrated that AMXT-1501, in combination with DFMO, potently inhibits neuroblastoma cell proliferation.[1]

Experimental Protocol: Cell Viability and Apoptosis Assays

-

Cell Lines: A panel of human neuroblastoma cell lines was utilized, including those with and without MYCN amplification.[1]

-

Treatment: Cells were cultured and treated with varying concentrations of AMXT-1501 alone, DFMO alone, or the combination of both agents for 48-72 hours.[1]

-

Viability Assessment: Cell viability was quantified using assays that measure metabolic activity (e.g., ATP levels). IC50 (half-maximal inhibitory concentration) values were calculated to determine drug potency.[1]

-

Mechanism Analysis: To elucidate the mechanism of growth inhibition, Western blot analyses were performed to assess the phosphorylation status of the retinoblastoma protein (Rb) for cell cycle analysis and the levels of cleaved PARP and cleaved caspase 3 as markers of apoptosis.[1]

Quantitative Data: In Vitro Drug Sensitivity

The combination of AMXT-1501 and DFMO demonstrated a synergistic effect in inhibiting neuroblastoma cell growth.[1]

| Drug | Neuroblastoma Cell Lines | IC50 Range |

| AMXT-1501 | 3 NB Cell Lines | 14.13 µM - 17.72 µM[1] |

| DFMO | 3 NB Cell Lines | 20.76 mM - 33.3 mM[1] |

Table 1: Single-agent IC50 values in neuroblastoma cell lines.

Key mechanistic findings from the combination treatment include:

-

Cell Cycle Arrest: The combination led to the hypophosphorylation of the retinoblastoma protein (Rb), indicating an arrest in the G1 phase of the cell cycle.[1]

-

Induction of Apoptosis: A significant increase in the expression of cleaved PARP and cleaved caspase 3 was observed after 48 hours of treatment, confirming the induction of programmed cell death.[1]

-

Polyamine Depletion: The combination therapy effectively depleted intracellular polyamine pools and reduced ATP levels, further verifying growth inhibition.[1]

In Vivo Preclinical Evidence

The anti-tumor efficacy of the AMXT-1501 and DFMO combination has been validated in robust, genetically engineered mouse models of neuroblastoma.[3][8]

Experimental Protocol: TH-MYCN Mouse Model of Neuroblastoma

-

Animal Model: The TH-MYCN transgenic mouse model, which develops spontaneous neuroblastoma tumors driven by MYCN overexpression, was used. This model closely recapitulates human high-risk neuroblastoma.[8]

-

Treatment Regimen: Mice with established tumors were randomized to receive vehicle control, DFMO alone, AMXT-1501 alone, or the combination. In more advanced studies, this dual-drug regimen was further combined with standard-of-care chemotherapy (e.g., temozolomide/irinotecan or cyclophosphamide/topotecan) and anti-GD2 immunotherapy.[8][9]

-

Efficacy Endpoints: The primary endpoint was overall survival. Tumor burden and treatment-related toxicity were also monitored throughout the studies.[3][9]

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for a preclinical survival study in the TH-MYCN mouse model.

Summary of In Vivo Efficacy

The in vivo studies provided strong evidence of the combination's therapeutic potential.

| Model | Treatment Combination | Key Efficacy Outcome |

| TH-MYCN Mouse Model | AMXT-1501 + DFMO | Significantly longer survival compared to control or single-agent mice.[3] |

| TH-MYCN Mouse Model | AMXT-1501 + DFMO + Chemotherapy (Temozolomide/Irinotecan) | Enhanced efficacy and synergy observed.[8] |

| TH-MYCN Mouse Model | AMXT-1501 + DFMO + Chemotherapy (Cyclophosphamide/Topotecan) | Enhanced efficacy and synergy observed.[8] |

| TH-MYCN Mouse Model | AMXT-1501 + DFMO + Chemo + Anti-GD2 Antibody | 100% survival at 1 year with minimal toxicity.[9] |

Table 2: Summary of key in vivo findings.

These results demonstrate that not only is the dual polyamine depletion strategy effective, but it also enhances the efficacy of standard-of-care chemo-immunotherapy regimens.[9]

Path to Clinical Application and Future Directions

The compelling preclinical data provided a strong rationale for the clinical development of AMXT-1501 in combination with DFMO. This has led to significant regulatory milestones and the initiation of clinical trials.

-

Regulatory Recognition: The FDA has granted Orphan Drug Designation to AMXT-1501 in combination with DFMO for the treatment of neuroblastoma.[4][6][7]

-

Clinical Investigation: A Phase 1/2 clinical trial (NCT06465199) is underway to evaluate the combination in pediatric patients with neuroblastoma, CNS tumors, and sarcomas.[6][7]

-

Safety Considerations: It is important to note that a planned clinical trial in Australia was paused following reports of potential severe cardiac toxicity.[5][10] Further laboratory investigations are ongoing to understand this potential risk and ensure patient safety in future trials.[5][10]

Logical Relationship: Drug Development Pathway

References

- 1. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scientists discover potential to prevent cancer in children with neuroblastoma [unsw.edu.au]

- 3. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]

- 4. targetedonc.com [targetedonc.com]

- 5. neuroblastoma.org.au [neuroblastoma.org.au]

- 6. onclive.com [onclive.com]

- 7. Aminex Therapeutics Announces FDA Orphan Drug Designation Granted to AMXT 1501 in Combination with DFMO for the Treatment of Neuroblastoma | Morningstar [morningstar.com]

- 8. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]

AMXT-1501: A Technical Guide to the Inhibition of Polyamine Transport in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyamines are essential polycationic molecules that play a critical role in cell growth, differentiation, and proliferation. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, which are crucial for sustaining their rapid growth and survival.[1][2] The polyamine metabolic pathway, therefore, presents a rational target for therapeutic intervention.[3] AMXT-1501 is a novel, orally bioavailable polyamine transport inhibitor designed to block the uptake of exogenous polyamines into cancer cells.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of AMXT-1501, its synergistic relationship with the ornithine decarboxylase (ODC) inhibitor α-difluoromethylornithine (DFMO), and its role in the context of cancer therapy. This document will detail the preclinical data, relevant experimental methodologies, and the underlying signaling pathways.

The Polyamine Transport System: A Gateway for Cancer Cell Proliferation

Cancer cells have a high demand for polyamines and meet this requirement through both endogenous biosynthesis and uptake from the extracellular environment via the polyamine transport system (PTS).[7] While the complete molecular architecture of the mammalian PTS is still under investigation, several key components have been identified. The system is characterized as an energy-dependent and saturable process. Some proposed models for polyamine uptake include:

-

Membrane Permeases: Unidentified specific transporters that facilitate the entry of polyamines into the cell.[3]

-

Endocytosis: Polyamines may be internalized through endocytotic pathways, potentially involving binding to cell surface molecules like heparan sulfate (B86663) moieties in glypican 1 or through caveolar endocytosis.[3][8]

-

Solute Carriers: Recent research has identified solute carriers such as SLC3A2 and the P-type ATPase ATP13A3 as playing significant roles in polyamine transport.[6][9]

The PTS is a therapeutically relevant target as its activity is often upregulated in cancer cells, providing a potential avenue for selective drug delivery.[7][10]

AMXT-1501: Mechanism of Action

AMXT-1501 is a potent inhibitor of the polyamine transport system.[6] Upon administration, AMXT-1501 binds to and blocks the components of the PTS, thereby preventing the uptake of polyamines from the bloodstream and the tumor microenvironment into cancer cells.[4] This leads to a decrease in the intracellular polyamine concentration, which in turn inhibits tumor cell proliferation and can induce apoptosis.[4][11]

Synergy with DFMO: A Dual-Pronged Attack

A-difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[12] While DFMO effectively reduces endogenous polyamine production, cancer cells can compensate by upregulating the PTS to import exogenous polyamines, thereby mitigating the drug's efficacy.[13]

The combination of AMXT-1501 and DFMO creates a powerful synergistic effect. DFMO inhibits the synthesis of new polyamines, while AMXT-1501 simultaneously blocks the salvage pathway of polyamine uptake.[11][13] This dual blockade leads to a more comprehensive and sustained depletion of intracellular polyamine pools, resulting in enhanced cancer cell growth inhibition and apoptosis.[11][14][15] This combination has shown particular promise in preclinical models of neuroblastoma, a cancer often driven by the MYCN oncogene, which is a known transcriptional activator of ODC.[6][11][16][17]

Preclinical Data

In Vitro Efficacy

In vitro studies have demonstrated the efficacy of AMXT-1501 as a single agent and in combination with DFMO in various cancer cell lines, particularly neuroblastoma.

| Cell Line | Drug | IC50 Value | Reference |

| SMS-KCNR (Neuroblastoma) | AMXT-1501 | 17.72 µM | [5][11] |

| BE(2)-C (Neuroblastoma) | AMXT-1501 | 17.69 µM | [5] |

| SH-SY5Y (Neuroblastoma) | AMXT-1501 | 14.13 µM | [5][11] |

| Neuroblastoma Cell Lines | DFMO | 20.76 - 33.3 mM | [11][15] |

In Vivo Efficacy

Preclinical studies using mouse models of neuroblastoma have shown that the combination of AMXT-1501 and DFMO significantly extends survival compared to either agent alone.[14][16] In TH-MYCN transgenic mice, the combination therapy delayed tumor development and prolonged survival.[6][14]

Experimental Protocols

Cell Viability and IC50 Determination

A common method to assess the effect of AMXT-1501 on cancer cell proliferation and to determine its half-maximal inhibitory concentration (IC50) is the MTT or resazurin-based assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of AMXT-1501, DFMO, or the combination of both. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: MTT or resazurin (B115843) solution is added to each well and incubated to allow for the conversion of the reagent by viable cells into a colored product.

-

Measurement: The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the viability against the drug concentration and fitting the data to a dose-response curve.

Measurement of Intracellular Polyamine Levels

The quantification of intracellular polyamines is crucial to confirm the mechanism of action of AMXT-1501 and DFMO. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed methods.[1][7][18][19]

-

Cell Lysis and Extraction:

-

Derivatization (for HPLC with UV or fluorescence detection):

-

Chromatographic Separation:

-

The derivatized or underivatized (for LC-MS/MS) samples are injected into an HPLC or LC system equipped with a suitable column (e.g., reverse-phase C18) to separate the different polyamines (putrescine, spermidine, and spermine).

-

-

Detection and Quantification:

-

The separated polyamines are detected by a UV, fluorescence, or mass spectrometry detector.

-

Quantification is achieved by comparing the peak areas of the samples to those of known standards. An internal standard (e.g., 1,7-diaminoheptane) is often used to ensure accuracy.[14]

-

Polyamine Uptake Assay

To directly measure the inhibitory effect of AMXT-1501 on polyamine transport, a radiolabeled polyamine uptake assay can be performed.

-

Cell Culture: Cancer cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with AMXT-1501 at various concentrations for a defined period.

-

Radiolabeled Polyamine Addition: A radiolabeled polyamine, such as [³H]-spermidine or [¹⁴C]-spermine, is added to the culture medium.

-

Incubation: The cells are incubated for a short period to allow for the uptake of the radiolabeled polyamine.

-

Washing: The cells are washed extensively with ice-cold buffer to remove any unincorporated radiolabel.

-

Lysis and Scintillation Counting: The cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.

-

Data Analysis: The amount of radiolabeled polyamine taken up by the cells is calculated and compared between the treated and untreated groups to determine the extent of inhibition by AMXT-1501.

Signaling Pathways and Experimental Workflows

Polyamine Metabolism and Transport Pathway

Caption: Dual inhibition of polyamine synthesis and transport.

Experimental Workflow for Evaluating AMXT-1501

Caption: Workflow for preclinical evaluation of AMXT-1501.

Clinical Development

The combination of AMXT-1501 and DFMO has progressed to clinical trials for various solid tumors.[8][17][21][22] A Phase 1/2 clinical trial is underway to evaluate the safety, tolerability, and efficacy of this combination in patients with neuroblastoma, central nervous system (CNS) tumors, and sarcomas.[8][12] The FDA has granted Orphan Drug Designation to AMXT-1501 in combination with DFMO for the treatment of neuroblastoma, highlighting its potential as a significant therapeutic advancement for this patient population.[8][12][23]

Conclusion

AMXT-1501 represents a targeted therapeutic strategy that exploits the dependency of cancer cells on polyamines. By blocking the polyamine transport system, AMXT-1501 effectively inhibits a crucial salvage pathway that cancer cells use to circumvent the inhibition of endogenous polyamine synthesis. The synergistic combination of AMXT-1501 with DFMO offers a promising dual-blockade approach to comprehensively deplete intracellular polyamine levels, leading to potent anti-tumor effects. The ongoing clinical development of this combination holds significant promise for the treatment of various cancers, particularly those with a known dependency on the polyamine pathway, such as neuroblastoma. Further research into the molecular intricacies of the polyamine transport system will likely unveil additional opportunities for targeted cancer therapies.

References

- 1. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Polyamine Lassos as Polyamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP13A3 is a major component of the enigmatic mammalian polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. research.sahmri.org.au [research.sahmri.org.au]

- 7. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Polyamine transport systems in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Polyamines by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. Determination of total polyamines in tumor cells by high-performance capillary zone electrophoresis with indirect photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Characterising the Response of Human Breast Cancer Cells to Polyamine Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The effect of experimental conditions on the detection of spermine in cell extracts and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent advances in the molecular biology of metazoan polyamine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 22. AMXT 1501 + DFMO for Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 23. Aminex Therapeutics Announces FDA Orphan Drug Designation Granted to AMXT 1501 in Combination with DFMO for the Treatment of Neuroblastoma [prnewswire.com]

Synergistic Effect of AMXT-1501 and DFMO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synergistic anti-cancer effects of AMXT-1501 and difluoromethylornithine (DFMO). By combining the inhibition of polyamine synthesis with the blockade of polyamine transport, this combination therapy presents a powerful strategy to disrupt cancer cell proliferation and survival. This document details the core mechanisms, quantitative data from preclinical studies, and the experimental protocols utilized to demonstrate this synergy.

Core Concepts and Mechanism of Action

Polyamines, including putrescine, spermidine, and spermine (B22157), are essential polycationic molecules crucial for cell growth, differentiation, and proliferation.[1] Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, to sustain their rapid growth.[1] This dependency on polyamines makes their metabolism an attractive target for cancer therapy.

DFMO (Difluoromethylornithine) , an irreversible inhibitor of ornithine decarboxylase (ODC), targets the first and rate-limiting step in polyamine biosynthesis—the conversion of ornithine to putrescine.[1] By inhibiting ODC, DFMO effectively depletes the intracellular pools of newly synthesized polyamines. However, cancer cells can circumvent this inhibition by upregulating the transport of extracellular polyamines.

AMXT-1501 is a potent inhibitor of the polyamine transport system, effectively blocking the uptake of polyamines from the extracellular environment.[2][3] This mechanism of action directly counters the primary resistance mechanism to DFMO monotherapy.

The synergistic effect of combining AMXT-1501 and DFMO stems from a dual blockade of both polyamine synthesis and uptake. This comprehensive approach leads to a more profound and sustained depletion of intracellular polyamines, ultimately resulting in enhanced cancer cell growth inhibition and apoptosis.[3]

Quantitative Data

The synergistic interaction between AMXT-1501 and DFMO has been quantified in various preclinical models, primarily in neuroblastoma and diffuse intrinsic pontine glioma (DIPG). The following tables summarize the key quantitative findings.

| Drug | Cell Line | IC50 Value | Reference |

| DFMO | Neuroblastoma | 20.76 - 33.3 mM | [3] |

| AMXT-1501 | Neuroblastoma | 14.13 - 17.72 µM | [3] |

Table 1: Single-Agent Cytotoxicity. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Combination Index (CI) Value | Interpretation | Reference |

| Diffuse Intrinsic Pontine Glioma (DIPG) | < 0.6 | Synergy |

Table 2: Synergy Analysis. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Treatment Group | Putrescine Levels | Spermidine Levels | Spermine Levels | Reference |

| DFMO + AMXT-1501 | Significantly | Significantly | Significantly | |

| decreased | decreased | decreased |

Table 3: Effect on Intracellular Polyamine Levels. The combination therapy leads to a more substantial reduction in the intracellular concentrations of key polyamines compared to either agent alone.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the synergistic effects of AMXT-1501 and DFMO.